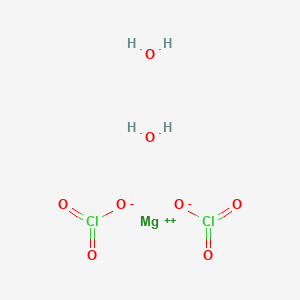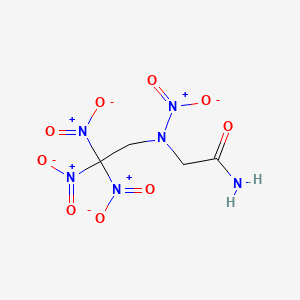
barium(2+);(Z)-but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium(2+);(Z)-but-2-enedioate can be synthesized through the reaction of barium chloride with sodium fumarate in an aqueous solution. The reaction typically proceeds as follows: [ \text{BaCl}_2 + \text{Na}_2(\text{C}_4\text{H}_2\text{O}_4) \rightarrow \text{Ba}(\text{C}_4\text{H}_2\text{O}_4) + 2\text{NaCl} ] The reaction is carried out under ambient conditions, and the resulting barium fumarate precipitates out of the solution.
Industrial Production Methods
Industrial production of this compound involves similar reaction pathways but on a larger scale. The reactants are mixed in large reactors, and the product is filtered, washed, and dried to obtain the final compound. The purity of the product is ensured through various purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);(Z)-but-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: The fumarate ion can be oxidized to form maleic acid.
Reduction: The fumarate ion can be reduced to form succinic acid.
Substitution: The barium ion can be substituted with other metal ions in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of metal salts such as copper(II) sulfate or nickel(II) chloride.
Major Products Formed
Oxidation: Maleic acid
Reduction: Succinic acid
Substitution: Various metal fumarates
Scientific Research Applications
Barium(2+);(Z)-but-2-enedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coordination compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways involving fumarate.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of barium(2+);(Z)-but-2-enedioate involves the interaction of the barium ion with various molecular targets. Barium ions can interact with enzymes and proteins, affecting their activity and function. The fumarate ion can participate in metabolic pathways, such as the citric acid cycle, where it is converted to malate by the enzyme fumarase.
Comparison with Similar Compounds
Similar Compounds
Barium maleate: Similar to barium fumarate but with a different geometric configuration of the dicarboxylate ion.
Barium succinate: Contains a saturated dicarboxylate ion instead of an unsaturated one.
Barium oxalate: Contains a simpler dicarboxylate ion with no carbon-carbon double bond.
Uniqueness
Barium(2+);(Z)-but-2-enedioate is unique due to the presence of the (Z)-but-2-enedioate ion, which imparts specific chemical properties and reactivity. The unsaturated nature of the fumarate ion allows for various chemical transformations that are not possible with saturated dicarboxylate ions.
Properties
CAS No. |
55135-58-5 |
|---|---|
Molecular Formula |
C4H2BaO4 |
Molecular Weight |
251.38 g/mol |
IUPAC Name |
barium(2+);(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI Key |
YXUUWXPIZZLNIO-ODZAUARKSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Ba+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



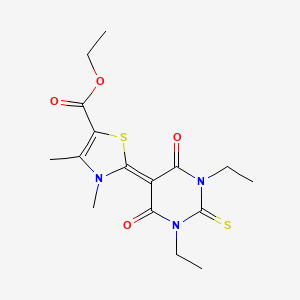
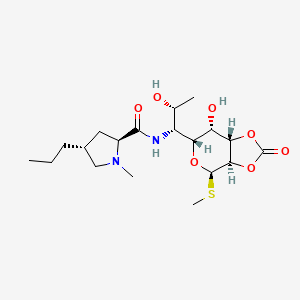

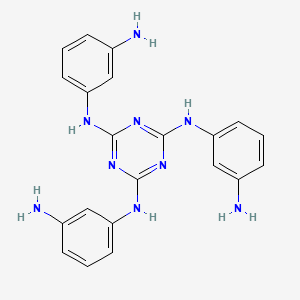

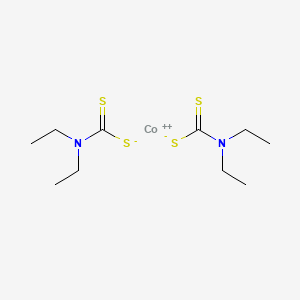
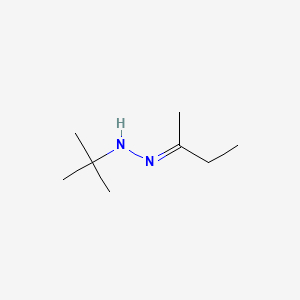
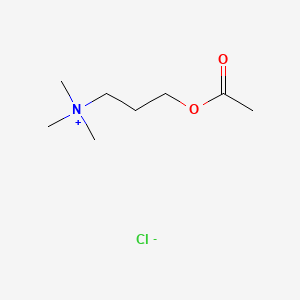
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
